molecular formula C13H19N3O3 B5293779 N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide

N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide

Cat. No. B5293779
M. Wt: 265.31 g/mol
InChI Key: CCEDWRRCEBXNCV-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide, also known as E3330, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of a family of enzymes known as APE1/Ref-1, which play an important role in DNA repair and redox signaling pathways.

Mechanism of Action

N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide inhibits the activity of APE1/Ref-1 by binding to the redox-active cysteine residue in the enzyme's active site. This binding results in the inhibition of APE1/Ref-1's DNA repair and redox signaling activities, leading to increased sensitivity of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells and inflammation, N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other enzymes involved in DNA repair, such as DNA polymerase β and PARP-1. Additionally, N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide has been shown to have antioxidant effects by scavenging reactive oxygen species.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide is its specificity for APE1/Ref-1, which allows for targeted inhibition of this enzyme. However, one limitation is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

For research on N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide include exploring its potential as a therapeutic agent in combination with chemotherapy and radiation therapy for cancer treatment. Additionally, further research is needed to fully understand its anti-inflammatory and antioxidant effects and their potential applications. Finally, the development of more water-soluble analogs of N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide could help overcome some of the limitations in lab experiments.

Synthesis Methods

The synthesis of N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide involves a multi-step process that begins with the reaction of 4-(dimethylamino)benzaldehyde with ethylenediamine. This reaction yields N-(4-dimethylaminobenzyl)ethylenediamine, which is then reacted with 3-chloropropanol to form N-(4-dimethylaminobenzyl)-N'-(3-hydroxypropyl)ethylenediamine. Finally, this compound is reacted with phosgene to form the desired product, N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. The inhibition of APE1/Ref-1 activity by this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Additionally, N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide has been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor involved in the inflammatory response.

properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-(3-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-16(2)11-6-4-10(5-7-11)15-13(19)12(18)14-8-3-9-17/h4-7,17H,3,8-9H2,1-2H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEDWRRCEBXNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Dimethylamino)phenyl]-N'-(3-hydroxypropyl)oxamide

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